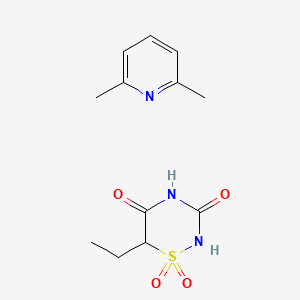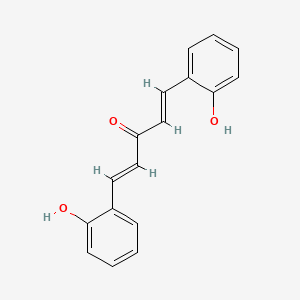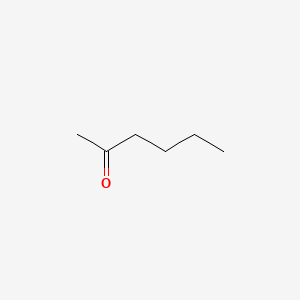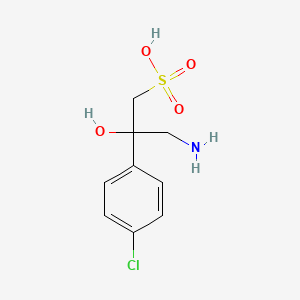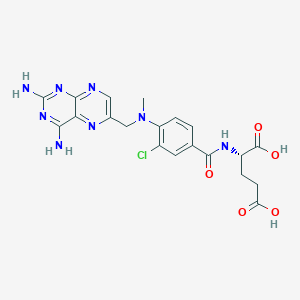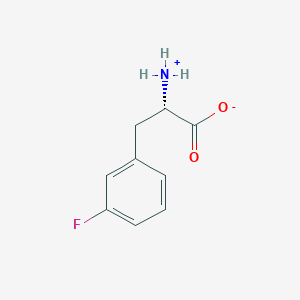
5-氟乳清酸
描述
5-氟尿嘧啶酸是嘧啶前体尿嘧啶酸的氟化衍生物。 它主要用于酵母遗传学中选择缺乏URA3基因,该基因编码负责将5-氟尿嘧啶酸脱羧为5-氟尿嘧啶(一种有毒代谢物)的酶 。 该化合物也已被用于硅藻的选择 。
科学研究应用
5-氟尿嘧啶酸在科学研究中具有广泛的应用:
酵母遗传学: 它用于选择酵母中缺乏URA3基因,有助于研究基因功能和遗传相互作用.
基因敲除研究: 用于在硅藻和其他生物体中生成多个基因敲除.
分子生物学: 用于构建酵母双杂交文库和分析转座遗传元件.
生物化学: 作为哺乳动物rRNA合成的选择性抑制剂.
作用机制
5-氟尿嘧啶酸通过以下机制发挥作用:
脱羧生成5-氟尿嘧啶: 在酵母中,URA3基因编码的酶将5-氟尿嘧啶酸脱羧为5-氟尿嘧啶,对细胞有毒.
抑制rRNA合成: 在哺乳动物中,5-氟尿嘧啶酸选择性地抑制rRNA合成.
破坏RNA加工: 该化合物会破坏前rRNA加工成成熟rRNA的过程,并抑制tRNA的转录后修饰.
生化分析
Biochemical Properties
5-Fluoroorotic acid interacts with the enzyme orotidine-5’-monophosphate decarboxylase, encoded by the URA3 gene . This interaction results in the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil . The 5-fluorouracil metabolite is toxic to cells, making 5-fluoroorotic acid a useful tool in yeast genetics for selecting against the presence of the URA3 gene .
Cellular Effects
The primary cellular effect of 5-fluoroorotic acid is toxicity, which is induced through its conversion to 5-fluorouracil . This conversion is facilitated by the enzyme orotidine-5’-monophosphate decarboxylase, and cells expressing this enzyme are unable to grow in the presence of 5-fluoroorotic acid .
Molecular Mechanism
The molecular mechanism of 5-fluoroorotic acid involves its conversion to 5-fluorouracil, a toxic metabolite . This conversion is facilitated by the enzyme orotidine-5’-monophosphate decarboxylase, which is encoded by the URA3 gene . The resulting 5-fluorouracil metabolite is toxic to cells, inhibiting their growth .
Temporal Effects in Laboratory Settings
The effects of 5-fluoroorotic acid over time in laboratory settings are primarily related to its toxicity . As 5-fluoroorotic acid is converted to 5-fluorouracil, it induces toxicity in cells expressing the URA3 gene . This effect is consistent over time, as long as 5-fluoroorotic acid is present .
Metabolic Pathways
5-Fluoroorotic acid is involved in the pyrimidine biosynthesis pathway . It is converted to 5-fluorouracil by the enzyme orotidine-5’-monophosphate decarboxylase, which is part of this pathway .
Transport and Distribution
Given its role in yeast genetics, it is likely that it is transported into cells where it can interact with the enzyme orotidine-5’-monophosphate decarboxylase .
Subcellular Localization
Given its role in yeast genetics, it is likely that it is localized in the cytoplasm where it can interact with the enzyme orotidine-5’-monophosphate decarboxylase .
准备方法
合成路线和反应条件: 5-氟尿嘧啶酸可以通过尿嘧啶酸的氟化合成。 反应通常涉及在受控条件下使用氟化试剂(例如二乙氨基硫酰三氟化物(DAST))在嘧啶环的5位引入氟原子 。
工业生产方法: 在工业环境中,5-氟尿嘧啶酸的生产涉及使用类似的氟化试剂对尿嘧啶酸进行大规模氟化。 该工艺针对产量和纯度进行了优化,通常涉及多个纯化步骤以确保去除副产物和未反应的起始原料 。
化学反应分析
相似化合物的比较
类似化合物:
尿嘧啶酸: 5-氟尿嘧啶酸的前体,在5位缺少氟原子.
5-氟尿嘧啶: 由5-氟尿嘧啶酸脱羧反应生成的一种有毒代谢物.
氟尿苷: 一种用于生化研究的核苷类似物.
5-氟尿嘧啶酸的独特性: 5-氟尿嘧啶酸的独特性在于它在酵母遗传学中选择URA3基因缺失的特定应用。 它能够转化为有毒代谢物(5-氟尿嘧啶),使其成为遗传学研究和分子生物学的有价值工具 。
属性
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFUALWMUWDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220573 | |
| Record name | 5-Fluoroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-95-7 | |
| Record name | Fluoroorotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=703-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroorotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroorotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluorouracil-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROOROTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IA9OUC93E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-fluoroorotic acid (5-FOA) exert its effects in cells?
A1: 5-FOA itself is not inherently toxic. It becomes active after being metabolized within cells by enzymes involved in pyrimidine biosynthesis. [, , ] Specifically, the enzymes orotate phosphoribosyltransferase (OPRTase) and orotidine-5′-monophosphate decarboxylase (OMPdeCase) convert 5-FOA into 5-fluorouridine monophosphate (5-FUMP), which is further metabolized to 5-fluorouridine triphosphate (5-FUTP). [, ]
Q2: What are the downstream consequences of 5-FOA metabolism?
A2: 5-FUTP is the primary toxic metabolite. It disrupts RNA synthesis by competing with uridine triphosphate (UTP) for incorporation into RNA molecules. [, , ] This incorporation leads to the production of dysfunctional RNA, ultimately affecting protein synthesis and cell viability. [, ] Additionally, 5-FUMP can be converted to 5-fluoro-2′-deoxyuridine monophosphate, which inhibits thymidylate synthase, a key enzyme in DNA synthesis, ultimately affecting DNA replication. []
Q3: What is the molecular formula and weight of 5-FOA?
A3: The molecular formula of 5-FOA is C5H3FN2O4, and its molecular weight is 174.09 g/mol. []
Q4: Is 5-FOA stable in solution?
A4: 5-FOA is known to undergo spontaneous hydrolysis at physiological pH (7.4) and temperature (37°C), forming 5-fluorouracil. [] This hydrolysis can be accelerated enzymatically in the presence of isolated leukocytes. []
Q5: Does the instability of 5-FOA in solution pose challenges for its use?
A5: Yes, the instability of 5-FOA can complicate its use in some applications. Its spontaneous hydrolysis to 5-fluorouracil needs to be considered when designing experiments and interpreting results. []
Q6: Can you elaborate on how 5-FOA is used for genetic manipulation?
A7: Researchers can introduce a wild-type copy of the gene encoding OPRTase (like pyrE or pyrF) on a plasmid into a mutant strain lacking a functional OPRTase. [, , ] These transformed cells become sensitive to 5-FOA. Subsequent selection for 5-FOA resistance allows the identification of cells that have lost the plasmid, enabling gene replacements and other genetic modifications. [, , ]
Q7: What is the relationship between the structure of 5-FOA and its activity?
A8: The fluorine atom at the 5-position of the pyrimidine ring is crucial for the cytotoxic activity of 5-FOA. [, ] Replacing this fluorine with a hydrogen atom results in a loss of activity. [] Modifications to other parts of the molecule, such as the addition of a methyl group, can alter cellular uptake but do not fundamentally change the mechanism of action. []
Q8: Has 5-FOA shown any potential as an antimicrobial agent?
A9: In vitro studies have demonstrated that 5-FOA exhibits selective activity against the malaria parasite Plasmodium falciparum. [] It inhibits parasite growth at concentrations significantly lower than those affecting mammalian cells. [] This selectivity is attributed to the parasite's dependence on de novo pyrimidine biosynthesis, while mammalian cells can utilize salvage pathways. []
Q9: How does resistance to 5-FOA emerge?
A10: Resistance to 5-FOA typically arises from mutations in the genes encoding enzymes involved in its metabolism, primarily OPRTase. [, ] These mutations can result in a loss of enzyme activity, preventing the conversion of 5-FOA to its toxic metabolites. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



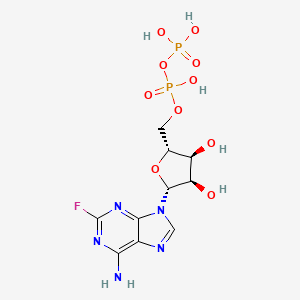
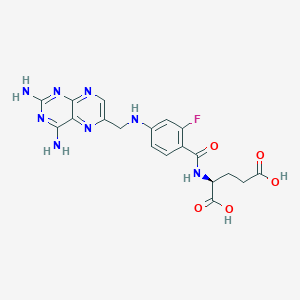
![N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide](/img/structure/B1666265.png)
